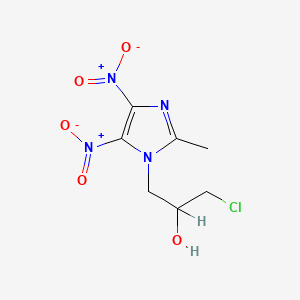
1H-Imidazole, 2-methyl-1,4-dinitro-
Descripción general
Descripción
1H-Imidazole, 2-methyl-1,4-dinitro- is a derivative of imidazole, a five-membered aromatic heterocycle containing two nitrogen atoms. This compound is characterized by the presence of two nitro groups at positions 1 and 4, and a methyl group at position 2 on the imidazole ring. It is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Métodos De Preparación
The synthesis of 1H-Imidazole, 2-methyl-1,4-dinitro- can be achieved through several methods:
-
Debus-Radziszewski Synthesis: : This method involves the reaction of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions to form imidazole derivatives.
-
Nitration of Imidazole Derivatives: : Another approach involves the nitration of pre-formed imidazole derivatives. For example, 2-methylimidazole can be nitrated using a mixture of nitric acid and sulfuric acid to introduce nitro groups at the desired positions .
-
Industrial Production: : Industrially, the synthesis of 1H-Imidazole, 2-methyl-1,4-dinitro- may involve continuous flow processes and the use of catalysts to enhance reaction efficiency and yield. The specific conditions and reagents used can vary depending on the desired scale and purity of the final product .
Análisis De Reacciones Químicas
1H-Imidazole, 2-methyl-1,4-dinitro- undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of imidazole-2-carboxylic acid derivatives .
-
Reduction: : Reduction of the nitro groups can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride. This reaction results in the formation of amino derivatives .
-
Substitution: : The nitro groups on the imidazole ring can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and organometallic compounds .
Aplicaciones Científicas De Investigación
1H-Imidazole, 2-methyl-1,4-dinitro- has a wide range of applications in scientific research:
-
Chemistry: : It is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique reactivity makes it valuable in the development of new synthetic methodologies .
-
Biology: : The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its derivatives have shown promise in inhibiting the growth of certain bacterial and cancer cell lines .
-
Medicine: : Research is ongoing to explore the therapeutic potential of 1H-Imidazole, 2-methyl-1,4-dinitro- derivatives in treating various diseases. Its ability to interact with biological targets makes it a candidate for drug development .
-
Industry: : The compound is used in the production of dyes, pigments, and other functional materials. Its stability and reactivity make it suitable for various industrial applications .
Mecanismo De Acción
The mechanism of action of 1H-Imidazole, 2-methyl-1,4-dinitro- involves its interaction with molecular targets and pathways:
-
Molecular Targets: : The compound can interact with enzymes and proteins, leading to the inhibition or activation of specific biochemical pathways. For example, its nitro groups can undergo redox reactions, affecting cellular redox balance .
-
Pathways Involved: : The compound’s effects on cellular pathways can include the induction of oxidative stress, modulation of signal transduction pathways, and interference with DNA replication and repair mechanisms .
Comparación Con Compuestos Similares
1H-Imidazole, 2-methyl-1,4-dinitro- can be compared with other similar compounds to highlight its uniqueness:
-
2,4-Dinitro-1H-imidazole: : This compound has two nitro groups at positions 2 and 4, similar to 1H-Imidazole, 2-methyl-1,4-dinitro-. the absence of a methyl group at position 2 differentiates it in terms of reactivity and stability .
-
1-Methyl-2,4,5-trinitroimidazole: : This compound contains three nitro groups and a methyl group, making it more reactive and potentially more explosive than 1H-Imidazole, 2-methyl-1,4-dinitro- .
-
Hexahydro-1,3,5-trinitro-1,3,5-triazinane (RDX): : Although structurally different, RDX is another nitro-containing compound known for its explosive properties.
By understanding the unique properties and applications of 1H-Imidazole, 2-methyl-1,4-dinitro-, researchers can continue to explore its potential in various fields and develop new compounds with enhanced functionalities.
Propiedades
IUPAC Name |
2-methyl-1,4-dinitroimidazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N4O4/c1-3-5-4(7(9)10)2-6(3)8(11)12/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVFZUJRMDAZULW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20454960 | |
| Record name | 1H-Imidazole, 2-methyl-1,4-dinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20454960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19182-82-2 | |
| Record name | 1H-Imidazole, 2-methyl-1,4-dinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20454960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-Hydroxy-1-[4-(2-hydroxyethyl)phenyl]-2-methylpropan-1-one](/img/structure/B3060905.png)
![1,8-dihydroxy-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-3-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]-10H-anthracen-9-one](/img/structure/B3060907.png)


